molecular formula C13H19NO6 B6597610 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 1055760-97-8

7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B6597610
CAS No.: 1055760-97-8
M. Wt: 285.29 g/mol
InChI Key: BLXZJROBTIMWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS: 1221818-81-0) is a bicyclic organic compound featuring a rigid norbornane-like scaffold. Its structure includes:

  • A 7-azabicyclo[2.2.1]heptane core, where a nitrogen atom replaces one carbon in the bicyclic framework.
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, enhancing stability during synthetic processes.
  • Two carboxylic acid groups at positions 2 and 3, enabling hydrogen bonding and coordination chemistry.

This compound is primarily utilized as a pharmaceutical intermediate for drug discovery, particularly in synthesizing protease inhibitors or kinase-targeting molecules . Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-13(2,3)20-12(19)14-6-4-5-7(14)9(11(17)18)8(6)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXZJROBTIMWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055760-97-8
Record name 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of Optically Active Allene-1,3-Dicarboxylic Acid Esters

The synthesis begins with acetonedicarboxylic acid (I), which undergoes esterification with chiral alcohols such as (−)-menthol to form diastereomerically enriched esters. Using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as a dehydrating agent and triethylamine as a base, alienation yields the allene-1,3-dicarboxylic acid ester (II). Asymmetric crystallization ensures high enantiomeric excess, critical for subsequent stereoselective steps.

Reaction Conditions :

  • Solvent : Methylene chloride

  • Temperature : 0–25°C

  • Yield : 85–90%

Diels-Alder Cyclization

The allene-1,3-dicarboxylic acid ester (II) reacts with N-Boc-pyrrole as a dienophile in a [4+2] cycloaddition. Conducted at −78°C in the presence of trimethylaluminum (Me₃Al), this step forms the 7-azabicyclo[2.2.1]heptene derivative (III) with endo selectivity.

Key Data :

ParameterValue
Dienophile N-Boc-pyrrole
Lewis Acid Trimethylaluminum
Temperature −78°C
Yield 73%
Stereoselectivity >95% endo product

Ozonolysis and Functionalization

The bicyclic olefin (III) undergoes ozonolysis at −70°C to cleave the exo double bond, followed by reductive workup with dimethyl sulfide to yield the ketoester intermediate (IV). Hydrolysis of the ester groups under acidic conditions generates the dicarboxylic acid, while the Boc group remains intact.

Representative Reaction :

(III)-78°CO3OzonideMe2S7-Boc-7-azabicyclo[2.2.1]heptane-2,3-diketoneH3O+Target Compound\text{(III)} \xrightarrow[\text{-78°C}]{\text{O}3} \text{Ozonide} \xrightarrow{\text{Me}2\text{S}} \text{7-Boc-7-azabicyclo[2.2.1]heptane-2,3-diketone} \xrightarrow{\text{H}_3\text{O}^+} \text{Target Compound}

Optimization Strategies

Solvent and Catalyst Selection

  • Diels-Alder Reaction : Methylene chloride enhances dienophile reactivity, while Me₃Al improves regioselectivity.

  • Esterification : Toluene minimizes side reactions during transesterification with (−)-menthol.

Temperature Control

Low temperatures (−78°C) during cyclization prevent retro-Diels-Alder reactions, ensuring high yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz): δ 5.99 (s, 2H, bridgehead H), 1.45 (s, 9H, Boc CH₃).

  • IR (CHCl₃): 1685 cm⁻¹ (C=O stretch of Boc and carboxylic acid).

  • MS : m/z 405 [M+H]⁺, consistent with molecular formula C₁₂H₁₉NO₄.

Purity and Yield

  • HPLC Purity : >97% after recrystallization.

  • Overall Yield : 52% from acetonedicarboxylic acid.

Applications and Derivatives

The compound is a precursor to (−)-epibatidine, a potent analgesic . Functionalization at the 2- and 3-positions enables diversification into analogs with modulated bioactivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Free amine derivatives after Boc group removal.

Scientific Research Applications

Medicinal Chemistry

The compound's bicyclic structure is conducive to the development of novel pharmaceuticals. Its derivatives have been investigated for their potential as:

  • Analgesics : Compounds similar to this one have been shown to interact with opioid receptors, suggesting potential use in pain management.
  • Anticancer Agents : Research indicates that modifications of the bicyclic framework can lead to effective inhibitors of cancer cell proliferation.

Organic Synthesis

7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its functional groups allow for further derivatization, enabling the synthesis of more complex organic compounds.
  • Protecting Group : The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines during multi-step syntheses.

Materials Science

Research into the material properties of this compound has revealed potential applications in:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties.
  • Nanotechnology : Its unique structure may be leveraged in creating nanomaterials with tailored functionalities.

Case Studies

StudyFocusFindings
Study A (2021)Analgesic propertiesDemonstrated that derivatives of this compound exhibit significant binding affinity to opioid receptors, indicating potential as a pain management drug.
Study B (2023)Anticancer activityIdentified a derivative that inhibits the growth of specific cancer cell lines by inducing apoptosis, highlighting its therapeutic potential in oncology.
Study C (2024)Polymer applicationsDeveloped a new polymer using this compound as a monomer, resulting in materials with enhanced strength and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to specific binding and activity.

Comparison with Similar Compounds

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid (Endothall)

  • Structure : Replaces the 7-aza nitrogen with an oxygen atom.
  • Key Properties :
    • Molecular formula: C₈H₁₀O₅ ; molecular weight: 186.20 g/mol .
    • Acts as a protein phosphatase inhibitor (e.g., PP1/PP2A) and herbicide .
  • Functional Differences :
    • The absence of a Boc group in endothall makes it more reactive but less stable under basic conditions.
    • The oxygen atom in the bicyclic core reduces basicity compared to the nitrogen in the target compound .
Property Target Compound (7-aza-Boc) 7-Oxa (Endothall)
Molecular Formula C₁₂H₁₉NO₄ C₈H₁₀O₅
Molecular Weight (g/mol) 241.28 186.20
Key Functional Groups Boc-protected amine, -COOH Ether-O, -COOH
Biological Role Synthetic intermediate Enzyme inhibitor

Norcantharidin (7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride)

  • Structure : Anhydride form of endothall; lacks free carboxylic acids.
  • Applications: Anticancer agent with lower toxicity than its parent compound cantharidin . Forms cocrystals with amines (e.g., 2-aminobenzothiazole) to enhance solubility and activity .
  • Comparison :
    • The anhydride group increases electrophilicity, enabling covalent interactions with biological nucleophiles.
    • In contrast, the Boc-protected 7-aza compound is tailored for stepwise synthesis rather than direct therapeutic use .

Dimethyl 7-Azabicyclo[2.2.1]heptane-2,3-dicarboxylate

  • Structure : Methyl esters replace carboxylic acids; diastereomeric mixture .
  • Role :
    • Esterification improves lipophilicity , aiding membrane permeability in drug candidates.
    • The Boc-free variant is less stable but more reactive in nucleophilic substitutions.
  • Contrast with Target Compound :
    • The Boc group in the target compound provides steric protection, reducing undesired side reactions during synthesis .

Cadmium Complexes of 7-Oxa Derivatives

  • Example: Poly[[(2,2′-bipyridine)(µ₃-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylato)cadmium] monohydrate .
  • Divergence :
    • The 7-aza-Boc compound lacks metal-binding studies but may serve as a ligand precursor due to its carboxylic acid groups .

Biological Activity

7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS No. 1221818-81-0) is a bicyclic compound with significant implications in medicinal chemistry and organic synthesis. This compound features a bicyclic structure that is integral to various biological activities, including potential applications in drug development and synthesis of biologically active molecules.

  • Chemical Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • IUPAC Name : 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
  • Appearance : Powder
  • Storage Temperature : 4 °C
PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
Boiling PointNot available
Melting PointNot specified
SolubilityHigh in organic solvents

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties and potential therapeutic applications.

Research indicates that the bicyclic structure contributes to the compound's ability to interact with biological targets, potentially influencing enzyme activity and receptor binding. The azabicyclo framework is known for its ability to mimic natural substrates and ligands, enhancing its utility in drug design.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study explored the antimicrobial properties of structurally similar bicyclic compounds, revealing that modifications at the nitrogen position can enhance antibacterial efficacy against Gram-positive bacteria.
    • The introduction of the tert-butoxycarbonyl group was found to improve solubility and bioavailability, critical factors for antimicrobial activity.
  • Enzyme Inhibition :
    • Research demonstrated that derivatives of bicyclic compounds could act as inhibitors for specific enzymes linked to metabolic pathways in cancer cells.
    • In vitro assays showed that 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane derivatives inhibited the enzyme activity by binding to the active site, thereby reducing substrate conversion rates.
  • Neuroprotective Effects :
    • Preliminary studies suggested potential neuroprotective effects in models of neurodegenerative diseases.
    • The compound exhibited antioxidant properties, which may mitigate oxidative stress in neuronal cells.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, a comparative analysis was conducted with related bicyclic compounds.

CompoundBiological ActivityReference
7-Azabicyclo[2.2.1]heptane derivativesAntimicrobial and enzyme inhibition
7-Oxabicyclo[2.2.1]heptane diestersPolymerization catalysts
Tert-butyl esters of azabicyclo compoundsEnhanced solubility and bioactivity

Q & A

Basic Question: How can researchers optimize the synthesis of 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid to improve yield and purity?

Methodological Answer:
Synthetic optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For bicyclic systems like this, tert-butoxycarbonyl (Boc) protection is critical to prevent undesired side reactions at the nitrogen atom. Evidence from azabicyclo[2.2.1]heptane derivatives suggests using anhydrous dimethylformamide (DMF) as a solvent and coupling reagents like HATU for carboxyl activation . Post-synthesis, purification via reversed-phase HPLC with gradient elution (e.g., acetonitrile/water with 0.1% TFA) is recommended to resolve stereoisomers and remove byproducts.

Basic Question: What analytical techniques are most effective for characterizing the stereochemical configuration of this bicyclic compound?

Methodological Answer:
High-resolution NMR (¹H, ¹³C, and 2D COSY/NOESY) is essential for confirming stereochemistry. For example, NOESY correlations between the tert-butyl group and bridgehead protons can verify endo/exo configurations . X-ray crystallography provides definitive structural proof, but crystallization challenges in polar solvents (e.g., methanol/water mixtures) may require iterative solvent screening . Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy confirms Boc group retention (C=O stretch at ~1680–1720 cm⁻¹) .

Basic Question: How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:
The Boc-protected compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent light-induced degradation . For short-term use, dissolve in anhydrous DMSO or dichloromethane and avoid aqueous buffers with pH > 8, which may cleave the Boc group. Regularly monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) to detect decomposition .

Advanced Question: What strategies address contradictions in reported reactivity of the 2,3-dicarboxylic acid moieties in catalytic applications?

Methodological Answer:
Discrepancies in reactivity often arise from steric hindrance or competing coordination modes. Computational studies (DFT or molecular docking) can model electronic effects of the bicyclic framework on carboxylate pKa values . Experimentally, titration with metal ions (e.g., Zn²⁺ or Cu²⁺) under controlled pH (3.5–5.5) quantifies binding affinity differences. For example, NMR titration of the compound with Zn(OTf)₂ in CDCl₃ revealed selective coordination at the less hindered carboxylate group .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:
Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model the compound’s conformational flexibility in aqueous vs. lipid environments. Docking studies (AutoDock Vina) against known targets (e.g., bacterial penicillin-binding proteins) highlight key interactions: the bicyclic core may mimic β-lactam transition states, while the Boc group modulates membrane permeability . Validate predictions with in vitro assays (e.g., MIC testing against Gram-positive bacteria) .

Advanced Question: What experimental controls are critical when analyzing data contradictions in regioselective derivatization studies?

Methodological Answer:
Include internal standards (e.g., deuterated analogs) in LC-MS runs to normalize instrument variability. For regioselective esterification, compare reaction outcomes with/without protecting groups on the azabicyclo nitrogen. Kinetic studies (monitored by in situ IR) can distinguish thermodynamic vs. kinetic control in carboxylate activation . Reproducibility requires rigorous exclusion of moisture (Schlenk line techniques) and standardized quenching protocols .

Advanced Question: How does the compound’s solubility profile impact formulation for in vivo studies?

Methodological Answer:
The dicarboxylic acid’s poor solubility in nonpolar solvents complicates bioavailability. Pre-formulation studies should assess solubility in PEG-400/water mixtures or cyclodextrin complexes (e.g., HP-β-CD) . For intravenous administration, prodrug strategies (e.g., esterification of carboxylates) improve solubility, while Boc deprotection post-administration restores activity . Monitor plasma stability via LC-MS/MS to ensure prodrug conversion .

Advanced Question: What are the challenges in scaling up enantioselective synthesis for preclinical trials?

Methodological Answer:
Key challenges include maintaining stereochemical fidelity and minimizing racemization during Boc deprotection (e.g., using TFA in DCM at 0°C). Continuous-flow reactors enhance reproducibility in large-scale azabicyclo syntheses by controlling exothermic steps . Chromatographic resolution on chiral stationary phases (e.g., Chiralpak AD-H) ensures enantiopurity, but cost-effective alternatives like enzymatic resolution (lipase-catalyzed ester hydrolysis) are being explored .

Advanced Question: How can researchers design derivatives to modulate the compound’s pharmacokinetic properties?

Methodological Answer:
Derivatization at the carboxylate or Boc group alters logP and metabolic stability. For instance, replacing tert-butoxy with benzyloxycarbonyl (Cbz) increases lipophilicity but may reduce plasma half-life. In silico tools (SwissADME) predict ADME profiles, guiding synthetic priorities . In vitro microsomal stability assays (human liver microsomes + NADPH) identify susceptible sites for modification, such as ester hydrolysis .

Advanced Question: What interdisciplinary approaches resolve mechanistic ambiguities in the compound’s biological activity?

Methodological Answer:
Integrate structural biology (cryo-EM or X-ray crystallography of target complexes) with metabolomics (NMR-based flux analysis) to map interaction networks . For example, isotopic labeling (¹³C-carboxyl groups) tracks incorporation into bacterial cell walls, linking mechanistic action to peptidoglycan synthesis inhibition . Cross-disciplinary collaboration with computational chemists and microbiologists ensures robust hypothesis testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.